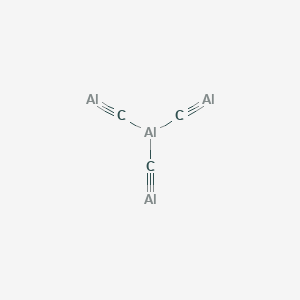

Tris(alumanylidynemethyl)alumane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s molecular formula, structure, and common uses. For example, Tris(hydroxymethyl)aminomethane is a common buffer used in biochemistry .

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized. For example, a study describes the synthesis of a Tris derivative .Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR to determine the compound’s structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes .Physical And Chemical Properties Analysis

This would involve studying properties like the compound’s melting point, boiling point, solubility, etc .Scientific Research Applications

OLED Material Research

Tris(8-hydroxyquinoline)aluminum(III) (Alq3) has significant applications in organic light-emitting diodes (OLEDs). It is used as an electron transport material and emitting layer in OLEDs. Studies have shown that the lowest singlet excited state (S1) of Alq3 is crucial for its performance in OLEDs. This state is mainly localized on one of the quinolate ligands, which impacts the OLED's efficiency and light-emitting characteristics (Halls & Schlegel, 2001).

Organic Solar Cells

Alq3 is also explored in the context of organic solar cells. The electronic properties and solubility of Alq3 can be tailored for better performance in solar cells. Studies have indicated that Alq3 and its derivatives, when used as anodic buffer layers or dopants in organic solar cells, enhance the power conversion efficiency, open circuit voltage, and overall photovoltaic performance (Tolkki et al., 2012).

Mixed Polylithium Aggregates

The tris(dimethylphosphinomethyl)-substituted lithium alkoxide, a compound related in structure to tris(alumanylidynemethyl)alumane, acts as a building block in mixed polylithium aggregates. These aggregates have applications in developing new materials with specific electronic or structural properties (Feustel & Müller, 2001).

Molecular Cage Development

Tris(hydroxymethyl)aminomethane (Tris) has been grafted onto the surface of polyoxotungstate to create a cubic polyoxometalate-organic molecular cage. This demonstrates the potential of tris-based compounds in constructing advanced materials with unique thermal and hydrothermal stability (Zheng et al., 2010).

Electroluminescence in OLEDs

Tris(8-hydroxyquinoline) aluminum (Alq3) is a critical material in OLED technology due to its electroluminescent properties. New polymorphs of Alq3, such as ε-Alq3, have been discovered, which contribute to the understanding of the material's crystal structure and its implications for OLED performance (Rajeswaran & Blanton, 2005).

Enhanced Photoluminescence

Research on tris(8-hydroxyquinoline) metal complexes like AlQ3 has shown that environmental factors significantly influence their optical properties. Annealing in specific environments can lead to enhanced photoluminescence, which is crucial for improving the performance of OLEDs (Shukla et al., 2006).

Safety And Hazards

Future Directions

properties

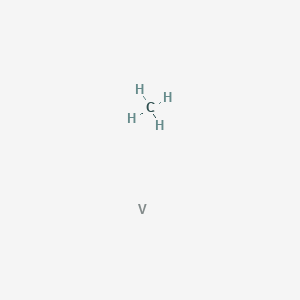

IUPAC Name |

tris(alumanylidynemethyl)alumane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C.4Al |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVCGVPGBKGDTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#[Al])[Al](C#[Al])C#[Al] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Al4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(alumanylidynemethyl)alumane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)